[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate
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Overview
Description
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyanocyclopentyl group, a carbamoyl group, and a thiophen-2-yl propanoate moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a carbamoyl chloride under controlled conditions to form the carbamoyl derivative. The final step involves the esterification of the carbamoyl derivative with thiophen-2-yl propanoic acid using a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate: shares similarities with other carbamoyl and thiophenyl derivatives.
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(furan-2-yl)propanoate: Similar structure but with a furan ring instead of a thiophene ring.
[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(phenyl)propanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 3-thiophen-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c16-11-15(7-1-2-8-15)17-13(18)10-20-14(19)6-5-12-4-3-9-21-12/h3-4,9H,1-2,5-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUBUQUDXQAYBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)CCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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